N'-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
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Overview
Description
N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group attached to a benzyl moiety, and a dimethyl-ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the 4-cyclopentyloxy-benzyl intermediate. This can be achieved through the reaction of 4-hydroxybenzyl alcohol with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Coupling with Ethane-1,2-diamine: The benzyl intermediate is then reacted with N,N-dimethyl-ethane-1,2-diamine under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The cyclopentyloxy group and the dimethyl-ethane-1,2-diamine backbone play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Cyclopentyloxy)benzyl]-1-propanamine: Shares a similar benzyl and cyclopentyloxy structure but differs in the amine backbone.
2-{4-[4-(Cyclopentyloxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol: Contains a piperazine ring and an ethanol group, providing different chemical properties.
Uniqueness
N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is unique due to its specific combination of a cyclopentyloxy group and a dimethyl-ethane-1,2-diamine backbone, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[(4-cyclopentyloxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-18(2)12-11-17-13-14-7-9-16(10-8-14)19-15-5-3-4-6-15/h7-10,15,17H,3-6,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDZAVJWWNCUOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)OC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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